molecular formula C18H17N3O2S B2389399 Benzo[c][1,2,5]thiadiazol-5-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone CAS No. 1208512-18-8

Benzo[c][1,2,5]thiadiazol-5-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone

Cat. No. B2389399
CAS RN: 1208512-18-8
M. Wt: 339.41
InChI Key: RFXZGPHOQLNFCW-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazole is a heterocyclic compound that consists of a thiadiazole ring fused with a benzene ring . It’s often used as a building block in the synthesis of various organic compounds, including pharmaceuticals and materials for organic electronics .


Synthesis Analysis

The synthesis of benzo[c][1,2,5]thiadiazole derivatives often involves the reaction of appropriate precursors under suitable conditions . For example, one method involves the palladium-catalyzed cross-coupling of aryl halides with boronic acids .


Chemical Reactions Analysis

Benzo[c][1,2,5]thiadiazole derivatives can participate in various chemical reactions, depending on their substituents. They can act as electron acceptors in photovoltaic applications .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[c][1,2,5]thiadiazole derivatives can vary widely depending on their specific structure. Some general properties include stability to air, heat, and light .

Scientific Research Applications

Benzo[c][1,2,5]thiadiazol-5-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the replication of HIV and hepatitis C virus. In addition, this compound has been found to exhibit antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria.

Mechanism of Action

The mechanism of action of Benzo[c][1,2,5]thiadiazol-5-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. HDAC inhibitors have been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has also been found to inhibit the activity of HIV reverse transcriptase, which is an enzyme that is essential for the replication of the virus.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the activity of HDACs, which can lead to the upregulation of tumor suppressor genes and downregulation of oncogenes. In addition, this compound has been found to inhibit the replication of HIV and hepatitis C virus, which can lead to the inhibition of viral replication.

Advantages and Limitations for Lab Experiments

Benzo[c][1,2,5]thiadiazol-5-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target. This compound has been found to have low toxicity in normal cells, which makes it a promising candidate for cancer therapy. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not fully understood. In addition, this compound has not been extensively studied in vivo, and its efficacy and safety in animal models need to be further investigated.

Future Directions

There are several future directions for the research on Benzo[c][1,2,5]thiadiazol-5-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone. One of the most promising directions is the development of this compound as a potential anticancer drug. The efficacy and safety of this compound need to be further investigated in preclinical and clinical studies. In addition, the mechanism of action of this compound needs to be fully understood, and its pharmacokinetic and pharmacodynamic properties need to be characterized. Another future direction is the development of this compound as a potential antiviral and antibacterial agent. The activity of this compound against other viruses and bacteria needs to be investigated, and its efficacy and safety in animal models need to be further evaluated. Overall, this compound is a promising compound that has the potential to be developed as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of Benzo[c][1,2,5]thiadiazol-5-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone has been reported in several research papers. One of the most commonly used methods involves the condensation of 2-amino-1,3,4-thiadiazole with 3-(4-methoxyphenyl)propanal in the presence of acetic acid and sodium acetate to obtain the intermediate product. This is followed by the reaction of the intermediate with pyrrolidine and formaldehyde in the presence of sodium borohydride to obtain the final product, this compound.

properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-23-15-5-2-12(3-6-15)14-8-9-21(11-14)18(22)13-4-7-16-17(10-13)20-24-19-16/h2-7,10,14H,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXZGPHOQLNFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC4=NSN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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